Tris(2-(4,6-difluorophenyl)pyridinato)iridium(III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

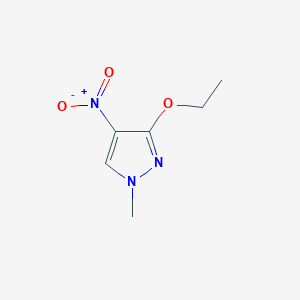

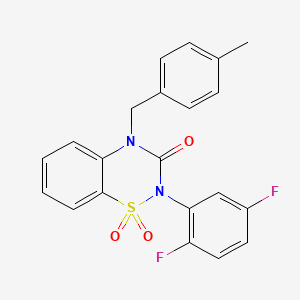

Tris(2-(2,4-difluorophenyl)pyridine)iridium(III), commonly referred to as Ir(dFppy)3, is a luminescent metal complex known for its high triplet state energy and superior photocatalytic performance. This compound is widely used in various fields due to its unique photophysical properties, making it an excellent candidate for applications in organic light-emitting diodes (OLEDs), photocatalysis, and other photochemical processes .

Applications De Recherche Scientifique

Tris(2-(2,4-difluorophenyl)pyridine)iridium(III) has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

The primary target of Ir(dFppy)<SUB>3</SUB> is α-amino acids . The compound acts as a photocatalyst that facilitates the decarboxylative arylation of these amino acids .

Mode of Action

Ir(dFppy)<SUB>3</SUB> interacts with its targets through a process known as photocatalysis . This process involves the absorption of light by the photocatalyst, which then transfers energy to the α-amino acids . The high triplet state energy and low redox potential of Ir(dFppy)<SUB>3</SUB> prevent undesired redox chemistry from occurring on the electron-rich indole and indoline ring systems .

Biochemical Pathways

The action of Ir(dFppy)<SUB>3</SUB> affects the decarboxylation pathway of α-amino acids . This leads to the formation of arylated products, a process that is facilitated by the energy transferred from the photocatalyst .

Result of Action

The result of the action of Ir(dFppy)<SUB>3</SUB> is the decarboxylative arylation of α-amino acids . This process converts these amino acids into arylated products .

Action Environment

The action of Ir(dFppy)<SUB>3</SUB> is influenced by environmental factors such as light. Specifically, the compound requires visible light to act as a photocatalyst . The use of photoreactors can enhance the efficacy and stability of its action .

Analyse Biochimique

Biochemical Properties

The primary role of Ir(dFppy)<SUB>3</SUB> in biochemical reactions is as a photocatalyst . It interacts with α amino acids, facilitating their decarboxylative arylation . The nature of these interactions is primarily catalytic, with Ir(dFppy)<SUB>3</SUB> enabling the reactions to proceed under the influence of visible light .

Molecular Mechanism

The molecular mechanism of action of Ir(dFppy)<SUB>3</SUB> involves its ability to absorb visible light and facilitate the decarboxylative arylation of α amino acids . This process likely involves binding interactions with the α amino acids, leading to changes in their molecular structure .

Temporal Effects in Laboratory Settings

Its role as a photocatalyst suggests that it may have long-term effects on the stability and degradation of α amino acids in in vitro or in vivo studies .

Metabolic Pathways

Ir(dFppy)<SUB>3</SUB> is involved in the metabolic pathway of decarboxylative arylation of α amino acids . It may interact with enzymes or cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

The synthesis of Tris(2-(2,4-difluorophenyl)pyridine)iridium(III) typically involves a tris-cyclometallation reaction. The process begins with the reaction of 2-(2,4-difluorophenyl)pyridine with iridium trichloride (IrCl3) in the presence of a solvent such as water at elevated temperatures (around 205°C). This reaction yields the desired product with a high yield of approximately 97% . Further purification can be achieved through flash chromatography .

Analyse Des Réactions Chimiques

Tris(2-(2,4-difluorophenyl)pyridine)iridium(III) undergoes various types of chemical reactions, including:

Oxidation and Reduction: The compound exhibits diminished excited state redox potentials, favoring energy transfer pathways over redox reactivity.

Substitution: It can facilitate decarboxylative arylation of α-amino acids using visible light.

Common reagents used in these reactions include bromomalonate for oxidative quenching and various alkenes for cyclization reactions. The major products formed depend on the specific reaction conditions and substrates used .

Comparaison Avec Des Composés Similaires

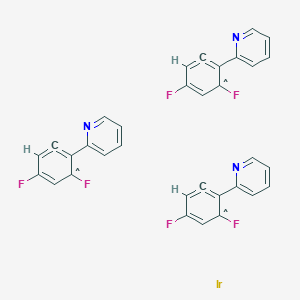

Tris(2-(2,4-difluorophenyl)pyridine)iridium(III) is often compared with other iridium-based complexes such as:

Tris(2-phenylpyridine)iridium(III): Known for its high quantum yield but lacks the blue-shifted emission energy provided by the fluorine substituents in Tris(2-(2,4-difluorophenyl)pyridine)iridium(III).

Tris(2-(4,6-difluorophenyl)pyridine)iridium(III): Similar in structure but with different substitution patterns affecting its photophysical properties.

Tris(2-(2,4-difluorophenyl)pyridine)iridium(III) with different ligands: Variations in ligands can lead to differences in redox potentials and catalytic performance.

The uniqueness of Tris(2-(2,4-difluorophenyl)pyridine)iridium(III) lies in its combination of high triplet state energy and diminished excited state redox potentials, making it superior in selective energy transfer reactivity and tolerance of redox-sensitive functional groups .

Propriétés

Numéro CAS |

387859-70-3 |

|---|---|

Formule moléculaire |

C33H18F6IrN3 |

Poids moléculaire |

762.7 g/mol |

Nom IUPAC |

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+) |

InChI |

InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H;/q3*-1;+3 |

Clé InChI |

GJHHESUUYZNNGV-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir] |

SMILES canonique |

C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |

Solubilité |

not available |

Origine du produit |

United States |

Q1: What makes Ir(dFppy)3 a suitable photocatalyst for CO2 reduction?

A1: Ir(dFppy)3 exhibits several characteristics that make it a promising photocatalyst for CO2 reduction. [, , , ]. Firstly, it absorbs light in the visible region of the electromagnetic spectrum, allowing it to utilize sunlight as an energy source []. Secondly, it possesses a long-lived excited state, which is crucial for efficient electron transfer processes involved in photocatalysis []. Finally, its photophysical and electrochemical properties can be fine-tuned through ligand modification, as demonstrated by the varying performances of closely related copper(I) photosensitizers [].

Q2: How does the deuteriation of ligands impact the quantum efficiency of Ir(III) complexes like Ir(dFppy)3?

A2: Deuteriation of ligands in Ir(III) complexes like Ir(dFppy)3 can significantly enhance their intrinsic quantum efficiency []. This enhancement stems from the suppression of non-radiative decay processes, which compete with radiative decay (luminescence) []. Due to the higher mass of deuterium compared to hydrogen, deuteration leads to a decrease in the amplitude and frequency of vibrational modes within the molecule []. This, in turn, reduces the efficiency of non-radiative decay pathways, leading to an increase in the quantum yield of luminescence [].

Q3: Can Ir(dFppy)3 be incorporated into zeolites, and what are the implications for its luminescent properties?

A3: Yes, Ir(dFppy)3 can be successfully synthesized and encapsulated within the supercages of faujasite-type zeolites using a microwave-assisted ship-in-a-bottle method []. Interestingly, Ir(dFppy)3 encapsulated in zeolites exhibits a relatively high luminescence quantum yield of 14.34% []. This demonstrates the potential of using zeolites as hosts for luminescent Ir(III) complexes, offering a route to new hybrid materials with tailored photophysical properties [].

Q4: How do structural variations in closely related copper(I) photosensitizers, compared to Ir(dFppy)3, affect their photocatalytic activity?

A4: Research on structurally related copper(I) photosensitizers highlights the significant impact of even minor structural modifications on photophysical and photocatalytic properties []. For instance, changing the position of substituents on the phenanthroline ligand can drastically alter the absorption coefficient, emission lifetime, and ultimately, the photocatalytic efficiency for water splitting and CO2 reduction []. This emphasizes the importance of precise molecular design in optimizing photocatalysts for specific applications.

Q5: Can Ir(dFppy)3 be used in conjunction with other catalysts to enhance CO2 reduction?

A5: Yes, Ir(dFppy)3 can be effectively combined with other catalysts, such as dinuclear rhenium complexes, to enhance CO2 reduction to CO []. In these systems, Ir(dFppy)3 acts as a photosensitizer, absorbing light energy and transferring it to the rhenium complex, which then catalyzes the CO2 reduction reaction []. This synergistic effect highlights the potential of developing hybrid photocatalytic systems with improved performance compared to individual components.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine](/img/structure/B2384552.png)

![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)

![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2384557.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)

![N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384570.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2384571.png)

![2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2384574.png)